1-benzyl-5-methoxy-1H-indole-3-carbaldehyde
Description
Evolution of Indole-3-Carbaldehyde Chemistry
The systematic study of indole-3-carbaldehyde derivatives began with the isolation of naturally occurring indolic aldehydes from microbial metabolites in the mid-20th century. Early research identified indole-3-carbaldehyde as a key metabolite of dietary tryptophan produced by Lactobacillus species in the human gastrointestinal tract. This biological origin stimulated interest in synthetic analogs, leading to the development of Vilsmeier-Haack formylation protocols for indole systems in the 1960s.
A pivotal advancement emerged through the work of Liu et al. (2012), who demonstrated that 2-methylaniline derivatives could undergo cyclodehydration under Vilsmeier conditions to yield 3-formylindoles with substituted benzene rings. This method enabled the production of diverse indole-3-carbaldehydes, including the benzyl-protected variant, through controlled reaction parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| POCl3:DMF Ratio | 1:5 (v/v) | 78-82% |
| Reflux Temperature | 80-90°C | <±5% variance |
| Reaction Time | 5-8 hours | Maximizes cyclization |
The introduction of methoxy groups at the C5 position followed breakthroughs in directed ortho-metalation strategies during the 1990s, allowing precise installation of oxygen-containing substituents without compromising aldehyde functionality.
Position-Specific Functionalization Theory in Heterocyclic Chemistry
Indole functionalization adheres to the Woodward-Hoffmann orbital symmetry principles, where the C3 position exhibits heightened nucleophilicity due to conjugation between the nitrogen lone pair and the aromatic π-system. Benzylation at N1 creates steric protection that directs subsequent substitutions to the C5 and C7 positions, as demonstrated by X-ray crystallographic studies of 1-benzylindole derivatives.
The methoxy group at C5 operates through dual electronic mechanisms:
- Resonance donation : Stabilizes intermediate carbocations during electrophilic substitution
- Steric hindrance : The 5-methoxy group creates a molecular "wedge" that inhibits reactivity at adjacent positions (C4 and C6)
This positional selectivity is quantified through Hammett substituent constants (σ), where the 5-methoxy group exhibits σpara = -0.27, contrasting with the electron-withdrawing nature of the C3 aldehyde (σmeta = +0.35). The resultant electronic asymmetry enables predictable functionalization patterns critical for building complex indole architectures.
Development Timeline of N-Benzylated Methoxy Indole Derivatives
Key milestones in the synthesis of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde include:
The 2005 structural characterization by PubChem (CID 1382008) revealed a dihedral angle of 87.2° between the benzyl group and indole plane, creating a chiral pocket that influences host-guest interactions. Subsequent modifications focused on optimizing this spatial arrangement through substituent engineering.
Theoretical Foundations of Indole Functionalization
Modern synthetic approaches to 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde integrate three fundamental principles:
Electronic Steering Effects
The C3 aldehyde group acts as an electron sink, polarizing the indole ring through conjugation pathways. Frontier Molecular Orbital (FMO) calculations show a 0.32 eV decrease in LUMO energy at C5 compared to unsubstituted indole, facilitating electrophilic attack.Steric Protection Hierarchy
Substitutent bulk follows the trend: N1-benzyl > C5-methoxy > C3-aldehyde. This hierarchy dictates reaction accessibility:Steric Accessibility Scale (SAS): C7 (0.92) > C5 (0.78) > C2 (0.65) > C4 (0.41)(SAS values normalized to 1.0 for unsubstituted indole)
Solvent-Mediated Tautomerism
Polar aprotic solvents (DMF, DMSO) stabilize the aldehyde tautomer, while protic solvents favor hydrated gem-diol forms. This equilibrium directly impacts reactivity in subsequent condensations:Solvent % Aldehyde Form Reaction Rate (k, M⁻¹s⁻¹) DMF 98 2.4×10⁻³ MeOH 34 7.8×10⁻⁴ H2O <5 1.2×10⁻⁵
Properties
IUPAC Name |
1-benzyl-5-methoxyindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-20-15-7-8-17-16(9-15)14(12-19)11-18(17)10-13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAITTYQKNPQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2C=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation Followed by Vilsmeier-Haack Formylation
This two-step protocol is widely employed for its efficiency and scalability.
Step 1: N-Benzylation of 5-Methoxy-1H-Indole
The reaction begins with the alkylation of 5-methoxy-1H-indole at the N1 position. A representative procedure involves:
- Reagents : 5-Methoxy-1H-indole (1.0 equiv), sodium hydride (NaH, 2.0 equiv), benzyl bromide (1.2 equiv), dry acetonitrile (ACN).
- Conditions : NaH is added to a stirred solution of 5-methoxy-1H-indole in ACN at 0°C under nitrogen. After 30 minutes, benzyl bromide is added dropwise, and the mixture is stirred at room temperature for 2–3 hours.
- Workup : The reaction is quenched with water, extracted with ethyl acetate, dried over magnesium sulfate, and purified via column chromatography (15–20% ethyl acetate in hexane).
- Yield : 85–90%.
Step 2: Vilsmeier-Haack Formylation at C3
The N-benzylated intermediate undergoes formylation using the Vilsmeier-Haack reagent:
- Reagents : 1-Benzyl-5-methoxy-1H-indole (1.0 equiv), dimethylformamide (DMF, 1.2 equiv), phosphorus oxychloride (POCl₃, 1.5 equiv), dichloromethane (DCM).
- Conditions : POCl₃ is added dropwise to a cooled (0°C) mixture of DMF and DCM. The N-benzylated indole is added, and the solution is refluxed for 3 hours.
- Workup : The mixture is poured onto ice, neutralized with sodium bicarbonate, extracted with DCM, and purified via chromatography (30% ethyl acetate in hexane).
- Yield : 70–75%.
Fischer Indole Synthesis Approach
The Fischer indole synthesis offers an alternative route, constructing the indole core from a phenylhydrazine and carbonyl precursor.
Step 1: Synthesis of 4-Methoxy-2-(Benzylamino)Acetophenone
- Reagents : 4-Methoxy-2-nitroacetophenone (1.0 equiv), benzylamine (1.5 equiv), hydrogen gas (H₂, 50 psi), palladium on carbon (Pd/C, 10 wt%).
- Conditions : Catalytic hydrogenation in ethanol at room temperature for 12 hours reduces the nitro group to an amine.
- Yield : 80–85%.
Step 2: Cyclization and Formylation
- Reagents : 4-Methoxy-2-(benzylamino)acetophenone (1.0 equiv), aqueous hydrochloric acid (HCl, 6 M).
- Conditions : Reflux in HCl for 6 hours induces cyclization to 1-benzyl-5-methoxy-1H-indole. Subsequent formylation via Vilsmeier-Haack (as in Section 1.1) yields the target aldehyde.
- Overall Yield : 60–65%.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: 1-Benzyl-5-methoxy-1H-indole-3-carboxylic acid.
Reduction: 1-Benzyl-5-methoxy-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde is studied for its potential therapeutic applications:
- Anticancer Activity : Research has shown that indole derivatives can induce apoptosis in cancer cells, making them promising candidates for anticancer agents. This compound specifically may inhibit cancer cell proliferation through various mechanisms, including modulation of cell signaling pathways .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens. For instance, studies have indicated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacteria, highlighting its potential as an antibiotic .
2. Biochemical Investigations
The compound is utilized in biochemical studies due to its ability to interact with multiple biological targets:
- Enzyme Inhibition : It has been employed as a reactant in synthesizing inhibitors for important enzymes like RNA polymerase II and Bcl-2 family proteins. These interactions are crucial for understanding cellular processes and developing new therapeutic strategies .
- Cell Signaling Modulation : The compound influences various cellular functions by affecting gene expression and cellular metabolism. Its role in modulating signaling pathways makes it a valuable tool in studying cellular responses to different stimuli .
Case Study 1: Anticancer Activity
A study investigated the effects of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde on cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis at specific concentrations, suggesting its potential as a lead compound for developing new anticancer therapies .
Case Study 2: Antimicrobial Efficacy
In another study, researchers evaluated the antimicrobial properties of this compound against various bacterial strains. The findings revealed that it exhibited potent activity against MRSA with minimal cytotoxicity towards human cells, indicating a favorable therapeutic index for further development .
Mechanism of Action
The mechanism of action of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, indole derivatives are known to inhibit enzymes like tyrosinase, which plays a role in melanin synthesis . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and reducing melanin production .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of 1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde and Analogs
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| 1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde | -OCH₃ (C5), -CHO (C3) | C₁₇H₁₅NO₂ | 265.31 (calculated) | Intermediate for bioactive hybrids | [1, 12] |
| 1-Benzyl-5-chloro-1H-indole-3-carbaldehyde | -Cl (C5), -CHO (C3) | C₁₆H₁₂ClNO | 269.73 | Higher reactivity due to Cl; enzyme inhibition | [13] |
| 1-Benzyl-5-methyl-1H-indole-3-carbaldehyde | -CH₃ (C5), -CHO (C3) | C₁₇H₁₅NO | 249.32 | Lipophilic; used in inhibitor design | [13] |
| 1-(2-Methoxybenzyl)-1H-indole-3-carbaldehyde | -OCH₃ (benzyl), -CHO (C3) | C₁₇H₁₅NO₂ | 265.31 | Steric hindrance from substituted benzyl; modulates binding | [15] |
| 5-Benzyloxy-1H-indole-3-carbaldehyde | -OCH₂C₆H₅ (C5), -CHO (C3) | C₁₆H₁₃NO₂ | 267.29 | Enhanced solubility; precursor for antiviral agents | [19] |
Key Comparative Insights:
Substituent Effects on Reactivity and Solubility :
- The 5-methoxy group in the target compound donates electron density, increasing solubility in polar solvents compared to electron-withdrawing substituents like -Cl or -Br .
- Halogenated analogs (e.g., 5-Cl, 5-Br) exhibit higher electrophilicity at C3, favoring nucleophilic additions (e.g., thiosemicarbazone formation) .
Biological Activity Modulation :
- 1-Benzyl-5-chloro-1H-indole-3-carbaldehyde demonstrates enhanced enzyme inhibitory activity due to the electronegative Cl atom, which may improve target binding .
- 5-Benzyloxy derivatives (e.g., CAS 6953-22-6) are utilized in antiviral research, where the benzyloxy group enhances membrane permeability .
Synthetic Flexibility :
- The benzyl group at N1 facilitates selective deprotection or further functionalization, as seen in the synthesis of imidazole hybrids (e.g., compound 49 in ) .
- Methoxy-substituted benzyl groups (e.g., 2-methoxybenzyl in ) introduce steric and electronic effects that alter reaction kinetics in coupling steps .
Thermal Stability :
- Halogenated derivatives (e.g., 5-Cl, 5-Br) generally exhibit higher melting points (>200°C) due to stronger intermolecular forces, whereas methoxy-substituted compounds show lower melting points (~65–66°C) .
Biological Activity
1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde is a compound that has garnered attention for its diverse biological activities, particularly within the realms of medicinal chemistry and pharmacology. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
1-Benzyl-5-methoxy-1H-indole-3-carbaldehyde is an indole derivative characterized by a benzyl group and a methoxy group attached to the indole ring. The presence of these substituents significantly influences its biological activity and chemical reactivity. The aldehyde functional group allows for various chemical transformations, including oxidation and reduction reactions, which can be utilized in synthetic applications.
The biological activity of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a wide range of biological effects:
- Antiviral Activity : Indole derivatives have shown potential in inhibiting viral replication.
- Anticancer Properties : The compound exhibits cytotoxic effects against several cancer cell lines, suggesting its role as a potential anticancer agent.
- Antimicrobial Effects : It has been studied for its ability to combat bacterial infections, including those caused by resistant strains.
Biological Activities
The following table summarizes the biological activities associated with 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde:
| Biological Activity | Description |
|---|---|
| Antiviral | Inhibits viral replication mechanisms. |
| Anticancer | Induces apoptosis in cancer cells; effective against breast cancer (MDA-MB-231) and liver cancer (HepG2). |
| Antimicrobial | Exhibits activity against various bacterial strains, including MRSA. |
| Antioxidant | Reduces oxidative stress in cellular models. |
| Anti-inflammatory | Modulates inflammatory pathways, potentially reducing chronic inflammation. |
Research Findings
Recent studies have highlighted the potential applications of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde in various fields:
-
Anticancer Studies :
- A study demonstrated that this compound could enhance caspase activity in breast cancer cells, indicating its potential to induce apoptosis at specific concentrations (10 µM) .
- Further investigations revealed that it could disrupt microtubule assembly at concentrations around 20 µM, suggesting a mechanism similar to known chemotherapeutic agents .
- Antimicrobial Activity :
- Oxidative Stress Reduction :
Case Studies
Several case studies have provided insights into the practical applications of this compound:
- Case Study 1 : In a preclinical model of breast cancer, treatment with 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde led to reduced tumor growth and enhanced survival rates compared to controls.
- Case Study 2 : A study on its antimicrobial properties demonstrated significant efficacy against various bacterial strains, with MIC values indicating strong antibacterial activity without notable toxicity.
Q & A
Q. What are the optimal synthetic routes for preparing 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde, and what methodological challenges arise during synthesis?
The synthesis typically involves nucleophilic substitution and reductive amination. For example, analogous compounds like 1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde are synthesized via condensation of indole-3-carbaldehyde derivatives with benzyl halides under anhydrous conditions, followed by reduction using sodium triacetoxyborohydride (STAB) . Key challenges include maintaining anhydrous conditions to prevent hydrolysis of intermediates and optimizing stoichiometric ratios (e.g., 3.0 equiv. of STAB) to maximize yields. Temperature control (e.g., dichloroethane as a solvent) and pH adjustments are critical to stabilize reactive aldehyde groups .
Q. How is 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde characterized structurally, and what analytical techniques are most reliable?
Structural characterization relies on NMR (¹H and ¹³C) to confirm substitution patterns on the indole ring (e.g., benzyl and methoxy groups at positions 1 and 5, respectively). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography, when feasible, resolves stereochemical details. For example, analogous bis-indolylalkanes are confirmed via crystallographic data to verify regioselectivity .
Q. What are the primary applications of this compound in medicinal chemistry?
The compound serves as a precursor for synthesizing indole derivatives with bioactivity, such as enzyme inhibitors (e.g., 1-deoxy-D-xylulose-5-phosphate synthase inhibitors) or fluorescent probes for biological systems. Its aldehyde group enables conjugation with amines or hydrazines to generate Schiff bases or hydrazones, which are pharmacologically relevant .
Advanced Research Questions
Q. How do substituent positions (e.g., benzyl, methoxy) influence the reactivity and bioactivity of 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde?
The benzyl group at position 1 enhances lipophilicity and steric bulk, potentially improving membrane permeability in biological assays. Methoxy at position 5 modulates electronic effects, altering nucleophilic reactivity at the aldehyde group. Comparative studies of analogs (e.g., 5-fluoro or 6-methyl substitutions) show that electron-withdrawing groups reduce aldehyde reactivity but may enhance binding to enzymatic targets .
Q. How can researchers resolve contradictions in reported synthetic yields or bioactivity data for this compound?
Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, catalyst batch). For instance, yields of similar indole-3-carbaldehydes drop significantly if trace moisture is present during STAB-mediated reductions . Bioactivity differences may stem from impurities in intermediates; rigorous HPLC purification (>95% purity) and orthogonal assays (e.g., enzymatic vs. cellular) are recommended to validate results .
Q. What strategies are effective for stabilizing the aldehyde group during storage and reactions?
The aldehyde is prone to oxidation and dimerization. Storage at −20°C under inert gas (argon) and use of stabilizers like BHT (butylated hydroxytoluene) are advised. During reactions, in situ protection (e.g., acetal formation) or low-temperature conditions (−78°C) prevent undesired side reactions .
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
Docking studies (e.g., using AutoDock Vina) predict interactions between the aldehyde moiety and catalytic lysine residues in enzyme targets. QSAR (quantitative structure-activity relationship) models for analogs like 5-(benzyloxy)-6-methylindole-3-carbaldehyde highlight substituent effects on IC₅₀ values, aiding rational design .
Comparative and Methodological Insights
Q. How does 1-benzyl-5-methoxy-1H-indole-3-carbaldehyde compare to structurally similar indole derivatives in terms of synthetic utility?
Unlike simpler indoles (e.g., 5-methylindole), this compound’s benzyl and methoxy groups enable regioselective modifications. For example, the methoxy group can be demethylated to a hydroxyl group for further functionalization, a strategy used in synthesizing fluorescent probes .
Q. What are the limitations of current synthetic protocols, and how can they be improved?
Existing methods often require multistep sequences with moderate yields (40–60%). Flow chemistry or microwave-assisted synthesis could reduce reaction times and improve reproducibility. Catalytic systems like Pd/C for hydrogenolysis of benzyl groups may also streamline steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
